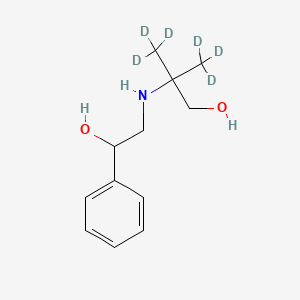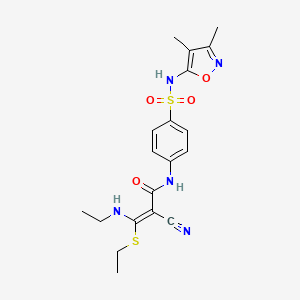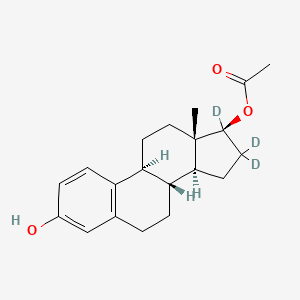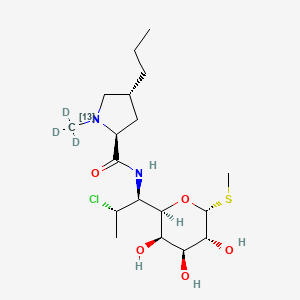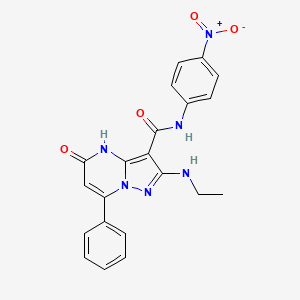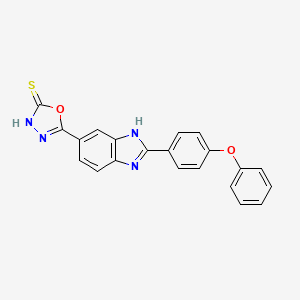
(6R)-Tetrahydro-L-biopterin-d3 (sulfate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is a deuterated form of tetrahydrobiopterin, a naturally occurring pteridine derivative. This compound is essential for the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. It plays a crucial role as a cofactor for various enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. The deuterated form is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its stability and resistance to metabolic degradation.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (6R)-Tetrahydro-L-biopterin-d3 (sulfate) involves the catalytic reduction of L-erythrobiopterin or its acyl derivatives. The reaction is carried out in the presence of an amine at a pH of 10-13, using a platinum-based catalyst . The acyl groups, if present, are subsequently removed to yield the final product. This method ensures a high yield and purity of the desired (6R) isomer.
Industrial Production Methods
Industrial production of (6R)-Tetrahydro-L-biopterin-d3 (sulfate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the high asymmetric ratio of the (6R) isomer. The use of amines as bases in the reaction prevents the formation of inorganic salts, facilitating the production of high-purity crystals .
化学反応の分析
Types of Reactions
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrobiopterin and biopterin.
Reduction: It can be reduced back to its tetrahydro form.
Substitution: It can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Dihydrobiopterin and biopterin.
Reduction: Tetrahydrobiopterin.
Substitution: Various substituted pteridines depending on the reagents used.
科学的研究の応用
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry studies to trace metabolic pathways.
Biology: Investigates the role of tetrahydrobiopterin in enzyme mechanisms and metabolic processes.
Medicine: Studies the effects of tetrahydrobiopterin in treating conditions like phenylketonuria and cardiovascular diseases.
Industry: Utilized in the synthesis of pharmaceuticals and as a research tool in drug development.
作用機序
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) acts as a cofactor for enzymes involved in the hydroxylation of aromatic amino acids. It facilitates electron transfer from the reductase domain of the enzyme to the substrate, promoting the formation of hydroxylated products. Additionally, it stabilizes the enzyme’s active form and enhances substrate binding .
類似化合物との比較
Similar Compounds
6S-Tetrahydrobiopterin: Another stereoisomer with similar cofactor functions but different stereochemistry.
Dihydrobiopterin: An oxidized form with reduced cofactor activity.
Biopterin: Fully oxidized form with no cofactor activity.
Uniqueness
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is unique due to its deuterated form, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research settings where long-term studies are required.
特性
分子式 |
C9H17N5O7S |
|---|---|
分子量 |
342.35 g/mol |
IUPAC名 |
(6R)-2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |
InChI |
InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4)/t3-,4+,6-;/m0./s1/i1D3; |
InChIキー |
YCBVHESKFWFUMG-ZQJSTJEJSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
正規SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



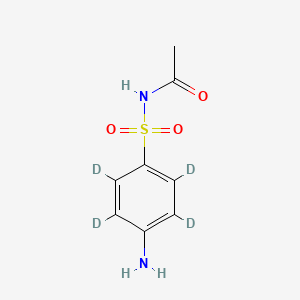
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
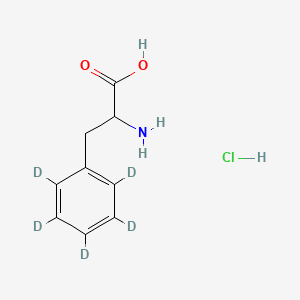
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)


![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
